molecular formula C10H6N2O4S B14709121 1-Diazonio-6-sulfonaphthalen-2-olate CAS No. 20680-44-8

1-Diazonio-6-sulfonaphthalen-2-olate

Katalognummer: B14709121
CAS-Nummer: 20680-44-8
Molekulargewicht: 250.23 g/mol
InChI-Schlüssel: SELZCHZEHNXKAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-6-sulfonaphthalen-2-olate is a chemical compound with the molecular formula C10H6N2O4S It is known for its unique structure, which includes a diazonium group and a sulfonate group attached to a naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Diazonio-6-sulfonaphthalen-2-olate typically involves the diazotization of 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, usually with sodium nitrite and hydrochloric acid, to form the diazonium salt. The reaction conditions must be carefully controlled to ensure the stability of the diazonium group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

1-Diazonio-6-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalenes.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-6-sulfonaphthalen-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Diazonio-6-sulfonaphthalen-2-olate involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.

Vergleich Mit ähnlichen Verbindungen

1-Diazonio-6-sulfonaphthalen-2-olate can be compared with other diazonium salts and sulfonated naphthalene derivatives. Similar compounds include:

    1-Diazonio-4-sulfonaphthalen-2-olate: Another diazonium salt with a sulfonate group, but with different substitution patterns on the naphthalene ring.

    2-Diazonio-1-sulfonaphthalen-4-olate: A compound with similar functional groups but different positions on the naphthalene ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Eigenschaften

CAS-Nummer

20680-44-8

Molekularformel

C10H6N2O4S

Molekulargewicht

250.23 g/mol

IUPAC-Name

1-diazonio-6-sulfonaphthalen-2-olate

InChI

InChI=1S/C10H6N2O4S/c11-12-10-8-3-2-7(17(14,15)16)5-6(8)1-4-9(10)13/h1-5H,(H-,13,14,15,16)

InChI-Schlüssel

SELZCHZEHNXKAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2[N+]#N)[O-])C=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.